2,3-dichloro-N-(tetrahydro-2-furanylmethyl)benzamide
Overview
Description
2,3-dichloro-N-(tetrahydro-2-furanylmethyl)benzamide is a chemical compound that has gained attention in the scientific community due to its potential applications in medical research. This compound is also known as DB868 and is a potent inhibitor of the bacterial enzyme DNA gyrase.
Scientific Research Applications
DB868 has shown potential as a broad-spectrum antibacterial agent and has been studied for its activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis. DB868 has also been investigated for its potential as an antimalarial agent and has shown activity against Plasmodium falciparum.
Mechanism of Action
DB868 is a potent inhibitor of DNA gyrase, which is an essential enzyme for bacterial DNA replication. By inhibiting DNA gyrase, DB868 prevents bacterial growth and replication.
Biochemical and Physiological Effects:
DB868 has been shown to have a low toxicity profile and does not affect mammalian cell viability. In addition to its antibacterial and antimalarial activity, DB868 has also been investigated for its potential as an anti-cancer agent.
Advantages and Limitations for Lab Experiments
One of the advantages of using DB868 in lab experiments is its potent antibacterial activity, which makes it a useful tool for studying bacterial DNA replication and bacterial physiology. However, DB868 has some limitations, including its low solubility in water and its potential to form crystals that can interfere with experimental results.
Future Directions
There are several future directions for research on DB868. One area of interest is the development of new analogs with improved solubility and bioavailability. Another area of research is the investigation of DB868's potential as an anti-cancer agent. Additionally, further studies are needed to fully understand the mechanism of action of DB868 and its potential applications in medical research.
properties
IUPAC Name |
2,3-dichloro-N-(oxolan-2-ylmethyl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13Cl2NO2/c13-10-5-1-4-9(11(10)14)12(16)15-7-8-3-2-6-17-8/h1,4-5,8H,2-3,6-7H2,(H,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVQDPWGTFLCWHZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)C2=C(C(=CC=C2)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13Cl2NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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